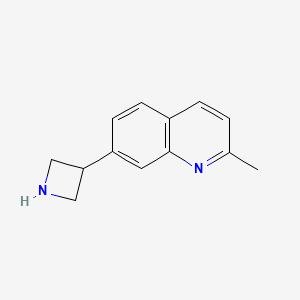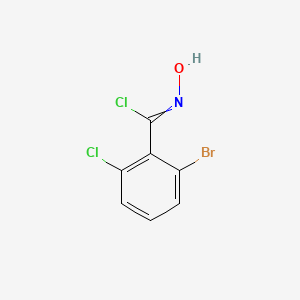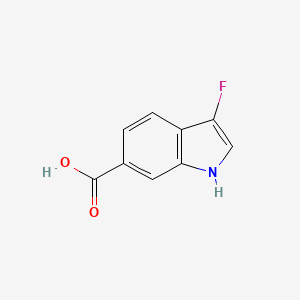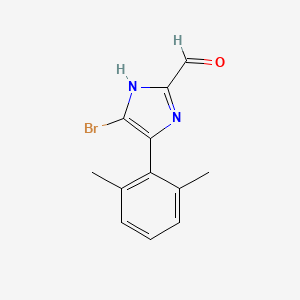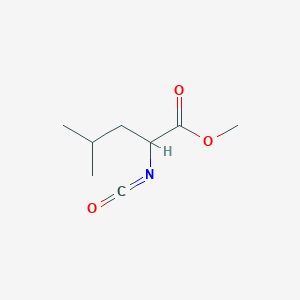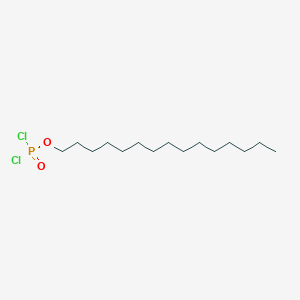
Pentadecyl Phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecyl Phosphorodichloridate is an organophosphorus compound with the chemical formula C15H31Cl2O2P. It is a member of the phosphorochloridate family, which are known for their tetrahedral structure similar to regular phosphates. This compound is typically colorless and sensitive to hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecyl Phosphorodichloridate can be synthesized through the reaction of pentadecanol with phosphoryl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
C15H31OH+POCl3→C15H31P(O)Cl2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Pentadecyl Phosphorodichloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding phosphoramidates and phosphates.
Hydrolysis: Reacts with water to form pentadecyl phosphate and hydrochloric acid.
Oxidation and Reduction: Can be oxidized to form pentadecyl phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Pentadecyl phosphoramidates and phosphates.
Hydrolysis: Pentadecyl phosphate and hydrochloric acid.
Oxidation: Pentadecyl phosphoric acid derivatives.
Scientific Research Applications
Pentadecyl Phosphorodichloridate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of cyclic phosphate diesters and other organophosphorus compounds.
Biology: Investigated for its potential as an anti-corrosive agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of flame retardant materials and as a modifier in phenolic resins .
Mechanism of Action
The mechanism of action of Pentadecyl Phosphorodichloridate involves its ability to form stable complexes with various nucleophiles. This property allows it to act as a protective agent in corrosion inhibition and as a precursor in the synthesis of biologically active compounds. The molecular targets and pathways involved include the formation of phosphoramidate and phosphate bonds, which are crucial in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Pentadecylic Acid: An odd-chain saturated fatty acid with similar chain length but different functional groups.
Phenyl Phosphorodichloridate: Another member of the phosphorochloridate family with a phenyl group instead of a pentadecyl chain.
Cholesteryl Phosphorodichloridate: A steroid derivative with similar reactivity but different biological applications
Uniqueness
Pentadecyl Phosphorodichloridate is unique due to its long alkyl chain, which imparts specific hydrophobic properties and makes it suitable for applications in non-polar environments. Its ability to form stable complexes with nucleophiles also distinguishes it from other phosphorochloridates, making it valuable in both industrial and research settings .
Properties
Molecular Formula |
C15H31Cl2O2P |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
1-dichlorophosphoryloxypentadecane |
InChI |
InChI=1S/C15H31Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18/h2-15H2,1H3 |
InChI Key |
GHTACXFJOAGPEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


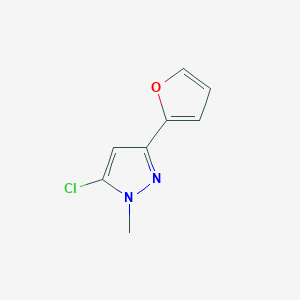
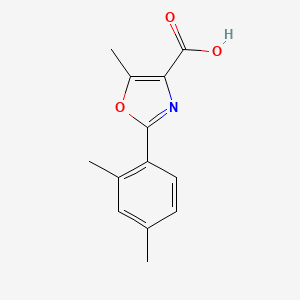
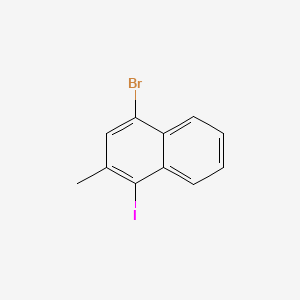
![5-Bromo-4-[4-fluoro-2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B15337005.png)

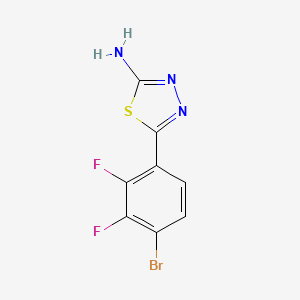
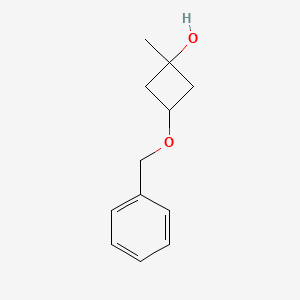
![N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide](/img/structure/B15337059.png)
![1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene](/img/structure/B15337060.png)
